Trimethobenzamide D6 is classified under the category of pharmaceutical compounds, specifically as an antiemetic agent. It is synthesized from trimethobenzamide, which is derived from the benzamide class of compounds. The chemical structure indicates that it has been deuterated at specific positions to enhance its stability and efficacy in various applications.
The synthesis of Trimethobenzamide D6 typically involves several key steps:
The molecular formula for Trimethobenzamide D6 is , with a molecular weight of approximately 426.9 g/mol. The structure features:
InChI=1S/C21H28N2O5/c1-15(2)20(27)23-19(26)18(3)21(22-4)16(5)17(6)24-12-10-14(25)11-13-24/h10-11,15-21H,12-13H2,1-9H3,(HCl)
CC(C)(C)C(=O)N(C(C)(C)C(=O)N(C(C)(C)C(=O)c1ccc(c(c1)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C)
This representation highlights the complex arrangement of functional groups that contribute to its biological activity.
Trimethobenzamide D6 can undergo various chemical reactions typical for organic compounds:
The specifics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism by which Trimethobenzamide D6 exerts its antiemetic effects involves:
Data from pharmacological studies indicate that doses as low as 20 mg/kg can significantly reduce emesis induced by dopamine agonists like apomorphine.
Trimethobenzamide D6 has several notable applications:
Trimethobenzamide D6 (CAS 138-56-7-d6) is a deuterated analog of the antiemetic drug trimethobenzamide hydrochloride, where six hydrogen atoms are replaced by deuterium atoms at specific molecular sites. The parent compound’s chemical name is N-[p-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide, with a molecular formula of C₂₁H₂₂D₆N₂O₅ and a molecular weight of 394.26 g/mol—6 Da higher than the non-deuterated form (388.26 g/mol) [1] [6]. Isotopic labeling occurs exclusively at the two N-methyl groups of the dimethylamino moiety (–N(CD₃)₂), ensuring minimal perturbation of the molecule’s stereoelectronic properties while maximizing isotopic stability [3] [6]. The benzamide core and trimethoxybenzyl segments remain undeteriorated, preserving the original pharmacophore responsible for dopamine D2 receptor antagonism [6].
Table 1: Deuteration Sites in Trimethobenzamide D6
Molecular Segment | Position | Labeling Pattern |
---|---|---|
Dimethylamino group | N-attached methyl | –N(CD₃)₂ |
Benzamide linker | Amide (–CONH–) | Undeuterated |
Trimethoxyphenyl ring | Methoxy (–OCH₃) | Undeuterated |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR spectra of Trimethobenzamide D6 show the absence of the singlet at δ 2.2 ppm corresponding to the six protons of the –N(CH₃)₂ group in the non-deuterated compound. The aromatic protons (δ 6.7–7.8 ppm) and methoxy signals (δ 3.8 ppm) remain unchanged, confirming site-specific deuteration [3] [6]. In ¹³C-NMR, the dimethylamino carbon signal shifts from δ 45.8 ppm to a triplet (J = 22 Hz) at δ 45.8 ppm due to deuterium coupling, consistent with –N(CD₃)₂ [6].
Mass Spectrometry (MS):High-resolution ESI-MS exhibits a molecular ion peak at m/z 395.27 [M+H]⁺, a +6 Da shift from the non-deuterated analog (m/z 389.24). Fragmentation patterns retain key ions (e.g., m/z 180.1 for the trimethoxybenzoyl fragment), but ions involving the dimethylamino group (e.g., m/z 121.1) show +3 Da shifts, confirming deuteration at both methyl groups [1] [3].
Infrared (IR) Spectroscopy:IR spectra display identical carbonyl stretches (νC=O 1650 cm⁻¹) and aromatic C–H bends (δ 690–900 cm⁻¹) to non-deuterated trimethobenzamide. Critical distinctions include:
Table 2: Key Spectroscopic Signatures of Trimethobenzamide D6
Technique | Non-Deuterated Signal | Trimethobenzamide D6 Signal | Interpretation |
---|---|---|---|
¹H-NMR | δ 2.2 (s, 6H, –N(CH₃)₂) | Signal absent | Deuteration at –N(CH₃)₂ |
ESI-MS | [M+H]⁺ m/z 389.24 | [M+H]⁺ m/z 395.27 | +6 Da mass increase |
IR | ν 2820 cm⁻¹ (N–CH₃) | ν 2120 cm⁻¹ (C–D) | Isotopic bond vibration shift |
Deuteration minimally alters physicochemical properties but significantly impacts metabolic stability and analytical utility:
Metabolic Stability:Hepatic microsomal studies show Trimethobenzamide D6 exhibits a 2.5-fold longer half-life (t₁/₂ = 19.7 hr) compared to non-deuterated trimethobenzamide (t₁/₂ = 7.9 hr). This arises from the kinetic isotope effect (KIE), where cleavage of C–D bonds in the –N(CD₃)₂ group during oxidative N-demethylation is slower than C–H bonds [1] [2]. Consequently, deuterated analogs generate fewer reactive metabolites implicated in hepatotoxicity [2].
Physicochemical Properties:Both compounds share identical pKa (7.1), logP (2.58), and water solubility (slightly soluble). X-ray diffraction confirms identical crystal packing, indicating deuteration does not alter solid-state morphology [1] [6].
Analytical Advantages:Trimethobenzamide D6 serves as a crucial internal standard in LC-MS/MS bioanalysis. Its +6 Da mass shift eliminates isotopic interference, enabling precise quantification of the non-deuterated drug in plasma with LOD ≤0.1 ng/mL [3] [6].
Table 3: Physicochemical and Metabolic Comparison
Property | Non-Deuterated | Trimethobenzamide D6 | Significance |
---|---|---|---|
Molecular Weight | 388.26 g/mol | 394.26 g/mol | MS differentiation |
Hepatic Half-life | 7.9 hr | 19.7 hr | Enhanced metabolic stability |
cLogP | 2.58 | 2.58 | Unchanged lipophilicity |
Role in Bioanalysis | Analyte | Internal Standard | Eliminates co-elution errors |